![molecular formula C20H26N4O3 B14963669 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one](/img/structure/B14963669.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The benzodioxole moiety can be synthesized through a series of reactions involving the formation of the dioxole ring from catechol and formaldehyde. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone ring through a cyclization reaction, often catalyzed by acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydropyrimidinone derivatives, and substituted piperazine derivatives .
Scientific Research Applications
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with similar structural features.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A compound with a benzodioxole moiety.
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z): Another compound featuring a benzodioxole ring.
Uniqueness
What sets 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25) |
InChI Key |
XTGLAQYHMSHHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.